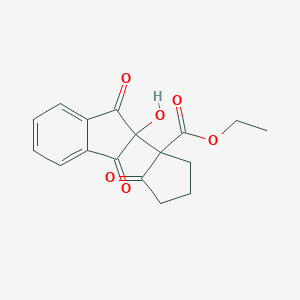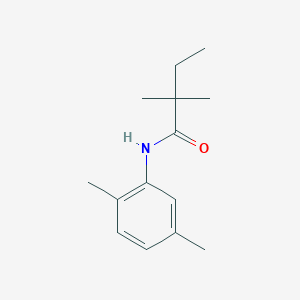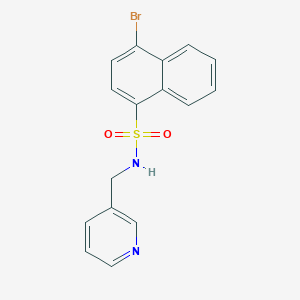
N-(5-bromopyridin-2-yl)-2-piperidin-1-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromopyridin-2-yl)-2-piperidin-1-ylacetamide, also known as BPA, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. BPA is an organic compound that contains a piperidine ring and a pyridine ring, both of which are substituted with functional groups. In
Mecanismo De Acción
N-(5-bromopyridin-2-yl)-2-piperidin-1-ylacetamide's mechanism of action is not fully understood, but it is believed to act as a modulator of certain receptors in the brain. This compound has been shown to bind to the α7 nicotinic acetylcholine receptor, which is involved in cognitive function. Additionally, this compound has been shown to bind to the dopamine D2 receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can increase the release of certain neurotransmitters, including acetylcholine and dopamine. Additionally, this compound has been shown to have anxiolytic and antipsychotic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(5-bromopyridin-2-yl)-2-piperidin-1-ylacetamide in lab experiments is its high affinity for certain receptors in the brain, which makes it a useful tool for investigating the function of these receptors. Additionally, this compound is relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one limitation of using this compound in lab experiments is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(5-bromopyridin-2-yl)-2-piperidin-1-ylacetamide. One area of interest is the development of this compound derivatives with improved selectivity and potency for certain receptors in the brain. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, this compound could be used as a chemical probe to investigate the function of other receptors in the brain.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound has been shown to have a high affinity for certain receptors in the brain, making it a potential candidate for the treatment of neurological disorders. Additionally, this compound has been studied for its potential use as a chemical probe to investigate the function of certain receptors in the brain. While there are limitations to its use in lab experiments, this compound remains a valuable tool for investigating the function of certain receptors in the brain.
Métodos De Síntesis
The synthesis of N-(5-bromopyridin-2-yl)-2-piperidin-1-ylacetamide involves a multi-step process that includes the reaction of 5-bromopyridin-2-amine with piperidine-2-carboxylic acid, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified through column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
N-(5-bromopyridin-2-yl)-2-piperidin-1-ylacetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound has been shown to have a high affinity for certain receptors in the brain, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, this compound has been studied for its potential use as a chemical probe to investigate the function of certain receptors in the brain.
Propiedades
Fórmula molecular |
C12H16BrN3O |
|---|---|
Peso molecular |
298.18 g/mol |
Nombre IUPAC |
N-(5-bromopyridin-2-yl)-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C12H16BrN3O/c13-10-4-5-11(14-8-10)15-12(17)9-16-6-2-1-3-7-16/h4-5,8H,1-3,6-7,9H2,(H,14,15,17) |
Clave InChI |
RZCCBNAHCPQREF-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC(=O)NC2=NC=C(C=C2)Br |
SMILES canónico |
C1CCN(CC1)CC(=O)NC2=NC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-ethoxy-8-fluoro-5H-pyrimido[5,4-b]indole](/img/structure/B259546.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B259547.png)
![2-[4-(Benzylimino)-1,4-dihydro-1-pyridylmethyl]benzonitrile](/img/structure/B259551.png)

![2-(4-bromophenyl)-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B259554.png)



![1-[6-(2,5-Dioxopyrrolidin-1-yl)pyridin-2-yl]pyrrolidine-2,5-dione](/img/structure/B259569.png)


![N-[2-(methyloxy)cyclohexyl]cycloheptanamine](/img/structure/B259574.png)
